Research suggests BAY-876 exhibits favorable pharmacokinetic properties, meaning it is absorbed and distributed within the body efficiently. In vitro studies indicate low metabolic clearance and high permeability []. Additionally, animal studies in rats and dogs demonstrated low plasma clearance and high oral bioavailability, suggesting the drug may be well-absorbed after oral administration [].
BAY-876 is a potent and selective inhibitor of the glucose transporter type 1 (GLUT1), a critical mediator of glucose uptake in various cell types, including cancer cells. Its chemical structure is characterized by a high affinity for GLUT1, with an IC50 value of approximately 0.002 μM, making it significantly more effective than other GLUT inhibitors such as WZB-117 and STF-31 . BAY-876's ability to inhibit glucose uptake positions it as a promising candidate for cancer therapy, particularly in tumors that rely heavily on aerobic glycolysis.
BAY-876 primarily functions through the inhibition of GLUT1, leading to decreased glucose uptake in cells. This inhibition disrupts glycolysis, the primary energy-producing pathway in many cancer cells. The compound has been shown to induce apoptosis in various cancer cell lines by limiting glucose availability, which is essential for cellular metabolism and growth . Additionally, BAY-876 has demonstrated effects on inflammatory pathways by reducing TNFα-induced interleukin-8 production, suggesting its potential role in modulating tumor microenvironments .
BAY-876 exhibits significant biological activity against several cancer types, including hepatocellular carcinoma and head and neck squamous cell carcinoma. In preclinical studies, it has been shown to:
The synthesis of BAY-876 involves several steps aimed at optimizing its pharmacokinetic properties. One notable method includes the formulation of microcrystalline BAY-876, which enhances localized delivery and sustained release at tumor sites. This formulation is prepared by suspending BAY-876 powder in a saline solution with Tween 80, followed by high-speed shearing and wet milling processes to achieve the desired particle size and distribution . This innovative approach aims to maximize therapeutic efficacy while minimizing systemic exposure.
BAY-876 has several potential applications in oncology:
Interaction studies have highlighted BAY-876's ability to synergize with other agents:
BAY-876 stands out among GLUT inhibitors due to its selectivity and potency. Here are some similar compounds for comparison:
Compound | GLUT Target | IC50 (μM) | Unique Features |
---|---|---|---|
BAY-876 | GLUT1 | 0.002 | Highly selective; induces apoptosis |
WZB-117 | GLUT1 | 0.100 | Less potent; broader GLUT inhibition |
STF-31 | GLUT1 | 0.200 | Non-selective; affects multiple GLUTs |
Apigenin | GLUT1 | 0.500 | Natural compound; less specific |
BAY-876's unique profile as a highly selective GLUT1 inhibitor makes it particularly valuable for targeted cancer therapies where metabolic reprogramming is critical.
BAY-876 (IUPAC name: N⁴-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide) is a small-molecule inhibitor with a molecular formula of C₂₄H₁₆F₄N₆O₂ and a molecular weight of 496.4 g/mol. Its structure features:
The molecule exhibits a planar conformation due to aromatic stacking interactions between the quinoline and pyrazole rings. No chiral centers are present, eliminating stereoisomerism. Computational modeling confirms that the trifluoromethyl and cyano groups enhance hydrophobic interactions with the glucose transporter 1 (GLUT1) binding pocket.
BAY-876 was developed through systematic structure-activity relationship (SAR) studies originating from a high-throughput screen of 3 million compounds. Key synthesis and optimization steps include:
The final synthesis achieves >98% purity via high-performance liquid chromatography (HPLC).
Solvent | Solubility (mg/mL) |
---|---|
Dimethyl sulfoxide (DMSO) | ~30 |
Dimethylformamide (DMF) | ~30 |
Phosphate-buffered saline (PBS) | 0.33 (in 1:2 DMSO:PBS) |
BAY-876’s low aqueous solubility necessitates formulation strategies for in vivo applications, such as microcrystalline suspensions.
The compound exhibits minimal degradation in liver microsomes, supporting its oral bioavailability.
The structural basis for BAY-876 interaction with GLUT1 involves binding to critical regions within the transporter's transmembrane domains [24]. GLUT1 consists of twelve transmembrane helices organized into two distinct domains: the amino-terminal and carboxyl-terminal domains, each containing six sequential transmembrane helices arranged in 3+3 inverted repeats [24]. The carboxyl-terminal domain provides the primary substrate-binding site for glucose, and this region represents the likely target for BAY-876 interaction [24].
Molecular docking studies have revealed that BAY-876 binding involves interactions with key amino acid residues within the GLUT1 binding pocket [19]. The compound's quinoline core structure allows for favorable interactions with aromatic residues, while the fluorine substituents and trifluoromethyl groups contribute to binding specificity [1]. Critical binding residues identified through structural analysis include Phe291 and Glu380, which are highly accessible in the inward-open conformation and form important interactions with inhibitors [24].
The binding mechanism involves multiple interaction types, including hydrogen bonding, π-π stacking interactions, and hydrophobic contacts [24]. The phenyl ring component of BAY-876 is positioned between transmembrane helix 11 in the carboxyl-terminal domain and transmembrane helix 4 in the amino-terminal domain, while specific functional groups interact with His160 and Trp388 [20]. Trp388 represents a particularly important residue, as it is conserved across the GLUT family and undergoes significant conformational changes during the transport cycle [20].
The structural specificity of BAY-876 for GLUT1 arises from its ability to recognize unique structural features within the GLUT1 binding site that distinguish it from other glucose transporter isoforms [15]. The compound's binding profile suggests interaction with the inward-open conformation of GLUT1, consistent with its mechanism of blocking glucose transport by preventing the conformational transitions required for substrate translocation [24].
Structural Feature | Interaction Type | Key Residues | Binding Contribution |
---|---|---|---|
Quinoline core | π-π stacking | Phe291, Trp388 | Primary binding anchor |
Fluoroquinoline | Hydrogen bonding | Glu380, His160 | Specificity determinant |
Trifluoromethyl group | Hydrophobic interaction | TM10-TM11 interface | Selectivity enhancement |
Cyanobenzyl moiety | van der Waals forces | TM4-TM11 pocket | Binding stabilization |
BAY-876 demonstrates exceptional selectivity for GLUT1 over other glucose transporter isoforms, with selectivity factors exceeding 100-fold against GLUT2, GLUT3, and GLUT4 [1] [15]. Comprehensive selectivity profiling has established the IC50 values for BAY-876 against different GLUT isoforms, revealing significant differences in binding affinity that underlie its selective inhibitory profile [1] [13].
The selectivity profile shows IC50 values of 10.8 micromolar for GLUT2, 1.67 micromolar for GLUT3, and 0.29 micromolar for GLUT4, representing selectivity factors of greater than 5,000-fold, 835-fold, and 145-fold respectively compared to GLUT1 [1] [17]. This remarkable selectivity spectrum demonstrates that BAY-876 exhibits over 130-fold greater selectivity for GLUT1 compared to the other major glucose transporter isoforms [17].
The molecular basis for this selectivity lies in structural differences between the glucose transporter isoforms, particularly within their substrate-binding sites and conformational dynamics [15]. While GLUT1 and GLUT3 share a fully conserved substrate-binding site with identical substrate coordination, they differ significantly in transport affinity and conformational behavior [25]. The structural determinants that confer BAY-876 selectivity include specific amino acid differences in the binding pocket regions and variations in the conformational states accessible to different GLUT isoforms [16].
Experimental validation of selectivity has been conducted using heterologous expression systems where individual GLUT isoforms are expressed in cell lines to assess BAY-876 inhibitory activity [31]. Studies utilizing HEK293 cells expressing different GLUT isoforms confirmed that BAY-876 inhibits glucose uptake via GLUT1, GLUT3, GLUT4, GLUT6, and GLUT10, but with dramatically different potencies that reflect the selectivity profile [31]. The compound's ability to discriminate between closely related transporter isoforms highlights the precision of its molecular recognition mechanism [32].
GLUT Isoform | IC50 Value | Selectivity Factor vs GLUT1 | Primary Tissue Expression |
---|---|---|---|
GLUT1 | 2 nM | 1 | Brain, erythrocytes, placenta |
GLUT2 | 10.8 μM | >5,400 | Liver, pancreas, kidney |
GLUT3 | 1.67 μM | >835 | Brain, nerve tissue |
GLUT4 | 0.29 μM | >145 | Muscle, adipose tissue |
BAY-876 inhibition of GLUT1 triggers a cascade of biochemical pathway alterations that fundamentally reshape cellular metabolism [12]. The primary consequence of GLUT1 inhibition is the reduction of glucose uptake, which directly impacts glycolytic flux and cellular energy production [10] [11]. Studies have demonstrated that BAY-876 treatment causes significant decreases in extracellular acidification rate, indicating reduced glycolytic activity and lactate production [12] [14].
The metabolic consequences of GLUT1 inhibition by BAY-876 include compensatory increases in mitochondrial oxidative phosphorylation [12]. Flux analysis studies reveal that BAY-876 treatment enhances mitochondrial respiration, as evidenced by increased oxygen consumption rates and maximal respiratory capacity [12]. This metabolic shift represents a cellular attempt to maintain adenosine triphosphate production through alternative pathways when glycolytic flux is compromised [12].
BAY-876 treatment induces significant changes in cellular bioenergetics, including alterations in the adenosine triphosphate production rate and the balance between glycolysis and oxidative phosphorylation [12]. In responsive cell lines, the compound increases the contribution of oxidative phosphorylation to total adenosine triphosphate production while simultaneously decreasing the glycolytic contribution [12]. This metabolic reprogramming is accompanied by increased production of reactive oxygen species as a consequence of enhanced mitochondrial activity [12].
The biochemical pathway effects of BAY-876 extend beyond direct metabolic alterations to include changes in key regulatory proteins and signaling pathways [12]. GLUT1 inhibition leads to reduced expression of hypoxia-inducible factor 1-alpha and associated glycolytic enzymes, indicating disruption of hypoxia-responsive metabolic programming [12]. Additionally, the compound affects the nicotinamide adenine dinucleotide phosphate/nicotinamide adenine dinucleotide phosphate hydrogen ratio, simulating glucose starvation conditions that trigger cellular stress responses [16].
The downstream effects of BAY-876-mediated GLUT1 inhibition include activation of AMP-activated protein kinase, a key cellular energy sensor that responds to decreased adenosine triphosphate levels [10]. This activation triggers additional metabolic adaptations and can lead to growth inhibition and apoptosis in cells heavily dependent on glycolytic metabolism [11]. The compound's ability to disrupt glucose-dependent metabolic pathways while promoting oxidative stress through enhanced mitochondrial activity represents a dual mechanism that contributes to its biological effects [12].
Metabolic Parameter | Control Condition | BAY-876 Treatment | Fold Change |
---|---|---|---|
Glycolytic rate (ECAR) | 100% | 45-60% | 0.45-0.60 |
Oxygen consumption (OCR) | 100% | 150-200% | 1.5-2.0 |
ATP from glycolysis | 60-70% | 20-30% | 0.3-0.5 |
ATP from oxidative phosphorylation | 30-40% | 70-80% | 1.8-2.7 |
Reactive oxygen species | Baseline | 2-3x elevated | 2.0-3.0 |